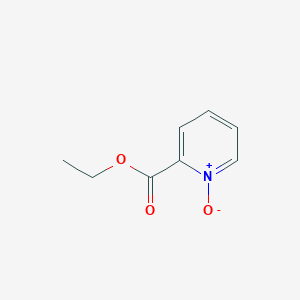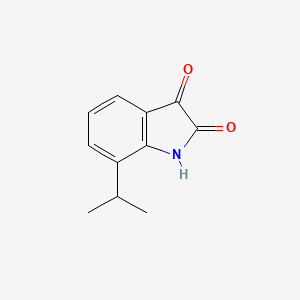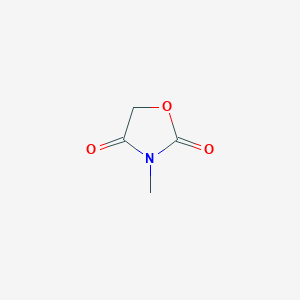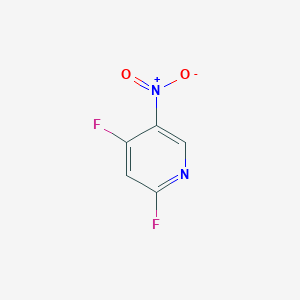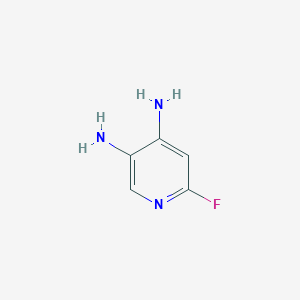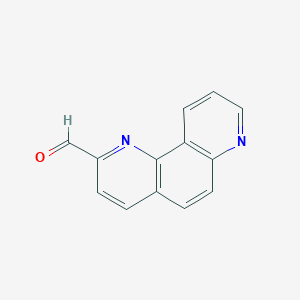
1,7-Phenanthroline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Phenanthroline-2-carbaldehyde is an organic compound belonging to the phenanthroline family. It is characterized by the presence of a phenanthroline core with an aldehyde functional group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Phenanthroline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,7-phenanthroline with an appropriate aldehyde precursor under controlled conditions. For instance, the reaction of 1,7-phenanthroline with formylating agents such as Vilsmeier-Haack reagent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-Phenanthroline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the phenanthroline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: 1,7-Phenanthroline-2-carboxylic acid.
Reduction: 1,7-Phenanthroline-2-methanol.
Substitution: Various substituted phenanthroline derivatives depending on the reagents used.
Scientific Research Applications
1,7-Phenanthroline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 1,7-Phenanthroline-2-carbaldehyde involves its interaction with metal ions and biological molecules. The phenanthroline core can chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by blocking their active sites. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: Another member of the phenanthroline family, commonly used as a ligand in coordination chemistry.
2,2’-Bipyridine: A related compound with similar chelating properties.
Phenanthrene: The parent hydrocarbon structure without the nitrogen atoms.
Uniqueness
1,7-Phenanthroline-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts additional reactivity compared to other phenanthroline derivatives. This functional group allows for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
1,7-phenanthroline-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-10-5-3-9-4-6-12-11(13(9)15-10)2-1-7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBRPIGVQKJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=C(C=C3)C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
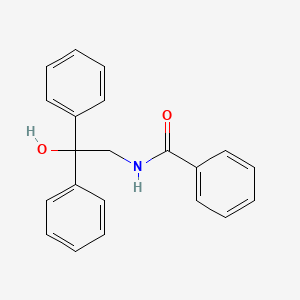
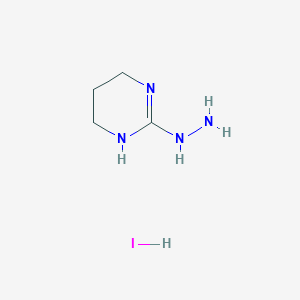
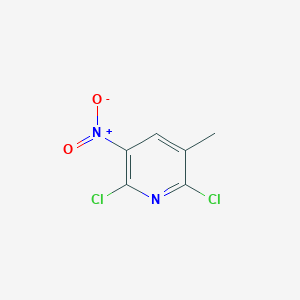

![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)
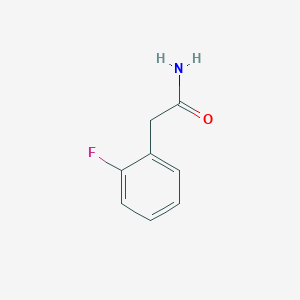
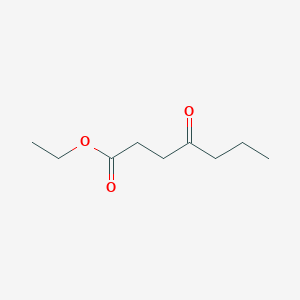

![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)
